molecular formula C17H21N3O3 B11054961 (2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone

(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B11054961
M. Wt: 315.37 g/mol
InChI Key: CDLXJKUAMRVGCL-UHFFFAOYSA-N
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Description

The compound (2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule featuring both imidazole and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the imidazo[1,2-a]azepine core, which can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism by which (2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)(3,4-dimethoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

(2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C17H21N3O3/c1-22-12-8-7-11(10-13(12)23-2)16(21)15-17(18)19-14-6-4-3-5-9-20(14)15/h7-8,10H,3-6,9,18H2,1-2H3

InChI Key

CDLXJKUAMRVGCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(N=C3N2CCCCC3)N)OC

Origin of Product

United States

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